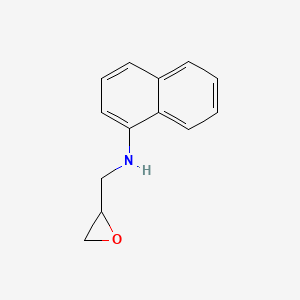

N-(oxiran-2-ylmethyl)naphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

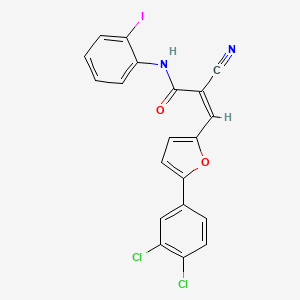

“N-(oxiran-2-ylmethyl)naphthalen-1-amine” is a chemical compound with the CAS Number: 4643-30-5 . It has a molecular weight of 199.25 . The compound is also known as N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine with the CAS Number: 2375261-13-3 and a molecular weight of 213.28 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO/c1-2-6-12-10 (4-1)5-3-7-13 (12)14-8-11-9-15-11/h1-7,11,14H,8-9H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique

Cu-Catalyzed Aryl Amination

In a study by Gao et al. (2017), N-(naphthalen-1-yl)-N'-alkyl oxalamides, which are structurally related to N-(oxiran-2-ylmethyl)naphthalen-1-amine, were found to be effective ligands in Cu-catalyzed aryl amination. This method allowed for efficient coupling reactions at low temperatures and catalyst concentrations, providing an accessible method for preparing aryl amines (Gao et al., 2017).

Coordination Chemistry and Fluorescence Studies

Clares et al. (2004) investigated the coordination behavior of a bibrachial aza lariat ether containing naphthalen-1-ylmethyl moieties. This study explored the compound's protonation and metal ion coordination, as well as its fluorescence emission properties, providing insights into its potential applications in sensing and molecular recognition (Clares et al., 2004).

Analytical Chemistry Applications

Siri et al. (2006) described the use of naphthalene-2,3-dicarboxyaldehyde, a related compound, in the detection of primary amines. This compound was used for fluorescence detection in conjunction with HPLC and capillary electrophoresis, highlighting its utility in the analysis of neuroactive compounds and amino acids (Siri et al., 2006).

Material Science and Supramolecular Chemistry

Kobaisi et al. (2016) reviewed the developments in naphthalene diimides (NDIs), which are structurally similar to this compound. NDIs have applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators, catalysis, and medicinal applications. They are also significant in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Electrochemical Applications

Wiberg et al. (2019) studied a naphthalene diimide derivative for potential application in aqueous organic redox flow batteries. The compound demonstrated high solubility, reversible electron delivery, and excellent stability, making it a promising candidate for energy storage applications (Wiberg et al., 2019).

Photophysics and Sensing Applications

Karak et al. (2013) synthesized a naphthalene-thiophene hybrid molecule that functions as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. The molecule's fluorescence turns on in the presence of these ions, demonstrating potential applications in cell imaging and computational studies (Karak et al., 2013).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, H335, H341 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), and may cause genetic defects (H341) . Appropriate safety measures should be taken while handling this compound.

Propriétés

IUPAC Name |

N-(oxiran-2-ylmethyl)naphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)14-8-11-9-15-11/h1-7,11,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAQUYNDCDCWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)

![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)